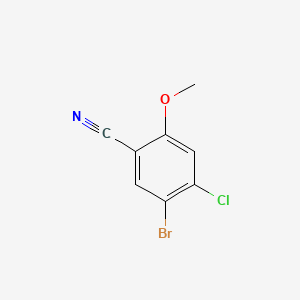

5-Bromo-4-chloro-2-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNXNQOFUQIOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678927 | |

| Record name | 5-Bromo-4-chloro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239838-17-5 | |

| Record name | 5-Bromo-4-chloro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloro-2-methoxybenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-2-methoxybenzonitrile is a halogenated and methoxy-substituted aromatic nitrile. Its polysubstituted benzene ring makes it a potentially valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of multiple functional groups—nitrile, bromo, chloro, and methoxy—offers several sites for chemical modification, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, along with proposed synthetic routes, expected reactivity, and potential applications.

Chemical Identity and Physicochemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties can be identified and its physicochemical characteristics can be predicted based on its structure and data from analogous compounds.

Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1239838-17-5 | |

| Molecular Formula | C₈H₅BrClNO | |

| Molecular Weight | 246.49 g/mol | (Calculated) |

| Canonical SMILES | COC1=C(C=C(C(=C1)Br)Cl)C#N |

Predicted Physicochemical Properties

The following properties are estimated based on the compound's structure and data from similar molecules. These values should be considered as approximations until experimentally verified.

| Property | Predicted Value | Notes |

| Melting Point | 110-125 °C | Based on related substituted benzonitriles. The presence of multiple halogens and a crystalline structure would suggest a relatively high melting point for a molecule of this size. |

| Boiling Point | > 300 °C (decomposes) | Aromatic nitriles with multiple halogens often have high boiling points and may decompose before boiling at atmospheric pressure. |

| Solubility | Insoluble in water; Soluble in organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Acetone. | The aromatic and halogenated nature of the molecule suggests poor water solubility. |

| Appearance | White to off-white crystalline solid | Typical appearance for small, purified organic molecules. |

Synthesis and Purification

Proposed Synthetic Pathway: From Carboxylic Acid to Nitrile

The most direct and common method for converting an aromatic carboxylic acid to a nitrile is a two-step process involving the formation of a primary amide followed by dehydration.

Sources

An In-depth Technical Guide to 5-Bromo-4-chloro-2-methoxybenzonitrile: Synthesis, Characterization, and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-2-methoxybenzonitrile is a halogenated and methoxylated benzonitrile derivative. Benzonitriles, as a class of organic compounds, are significant precursors and intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. The presence of bromo, chloro, and methoxy functional groups on the benzonitrile scaffold suggests its potential utility in the development of novel chemical entities with diverse biological activities and material properties. This guide provides a comprehensive overview of its molecular structure, plausible synthetic routes, predicted spectroscopic characteristics, and essential safety and handling protocols.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a nitrile (-C≡N) group, a bromine atom, a chlorine atom, and a methoxy (-OCH₃) group.

Molecular Formula: C₈H₅BrClNO

Molecular Weight: 246.49 g/mol

CAS Number: 1239838-17-5

The arrangement of these substituents on the aromatic ring dictates the molecule's reactivity and physical properties. The electron-withdrawing nature of the nitrile, bromo, and chloro groups, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment that can influence its behavior in chemical reactions.

Diagram of the Molecular Structure of this compound

Caption: 2D representation of this compound.

Synthesis Strategies

A potential precursor for this synthesis would be 1,4-dibromo-2-chloro-5-methoxybenzene. The synthesis could proceed via a nucleophilic aromatic substitution of one of the bromine atoms with a cyanide group, likely catalyzed by a palladium or copper catalyst.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common cyanation reactions and should be optimized for this specific substrate.

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 1,4-dibromo-2-chloro-5-methoxybenzene (1 equivalent), copper(I) cyanide (1.2 equivalents), and a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to a temperature typically between 100-150 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ethylenediaminetetraacetic acid (EDTA).

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent, for example, ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for this compound, the following are predicted characteristic spectroscopic features based on the analysis of structurally similar compounds.[1]

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | Two singlets in the aromatic region (δ 7.0-8.0 ppm). A singlet for the methoxy protons (δ 3.8-4.2 ppm). |

| ¹³C NMR | Signals for the aromatic carbons, with quaternary carbons (substituted with Br, Cl, CN, OCH₃) showing distinct chemical shifts. A signal for the methoxy carbon (δ 55-65 ppm). The nitrile carbon will appear in the characteristic region (δ 115-125 ppm). |

| IR Spectroscopy | A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. C-O stretching for the methoxy group around 1250 cm⁻¹ and 1050 cm⁻¹. C-Br and C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (245/247/249) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). Fragmentation may involve the loss of the methoxy group, the nitrile group, and the halogen atoms. |

Safety and Handling

As with any chemical compound, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Based on data for structurally similar compounds such as 5-Bromo-2-methoxybenzonitrile, the following hazards should be considered[2][3]:

-

Acute Toxicity: Potentially harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Disposal:

Store in a tightly closed container in a cool, dry, and well-ventilated area. Dispose of contents/container in accordance with local, regional, national, and international regulations.

Applications in Research and Development

Substituted benzonitriles are valuable building blocks in organic synthesis. The specific combination of functional groups in this compound makes it an attractive intermediate for the synthesis of more complex molecules. The bromine and chlorine atoms provide handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to other important functional groups.

These potential transformations make this compound a promising starting material for the discovery of new drug candidates and the development of novel materials with tailored electronic and photophysical properties.

References

-

ResearchGate. Spectra and structure of benzonitriles and some of its simple derivatives. [Link]

-

ResearchGate. A spectroscopic study of Benzonitrile. [Link]

- Google Patents.

- Google Patents. Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

-

Chemical Communications (RSC Publishing). Direct synthesis of 2-substituted benzonitriles via alkylcyanation of arynes with N , N -disubstituted aminomalononitriles. [Link]

-

MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

-

The University of East Anglia. Photoelectron spectroscopy of deprotonated benzonitrile. [Link]

-

Duquesne Scholarship Collection. New methods for the synthesis of substituted nitriles. [Link]

-

International Journal of ChemTech Research. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. [Link]

- Google Patents.

-

Beilstein Journals. Supplementary Information. [Link]

-

ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

-

PubChem. 5-Bromo-2-(4-Chloro-2-Hydroxyphenoxy)benzonitrile. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-2-methoxybenzonitrile is a highly substituted benzonitrile derivative that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a nitrile group, a methoxy group, and two different halogen atoms, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, delving into the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests several potential synthetic routes. The key disconnections involve the introduction of the bromine, chlorine, methoxy, and cyano functionalities onto the benzene ring. Two primary strategies emerge from this analysis, each with its own set of advantages and challenges.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway I: Bromination of a Methoxy-Substituted Precursor

This pathway commences with a commercially available or readily synthesized substituted benzonitrile and introduces the bromine atom in the final step. This approach offers the advantage of carrying a stable nitrile group through the synthesis.

Step 1: Methylation of 4-Chloro-2-hydroxybenzonitrile

The synthesis begins with the methylation of the hydroxyl group of 4-chloro-2-hydroxybenzonitrile. This is a standard Williamson ether synthesis, typically carried out using a methylating agent in the presence of a base.

Reaction Scheme:

Caption: Methylation of 4-Chloro-2-hydroxybenzonitrile.

Experimental Protocol:

-

To a solution of 4-chloro-2-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 4-chloro-2-methoxybenzonitrile.

Step 2: Electrophilic Bromination

The final step in this pathway is the regioselective bromination of 4-chloro-2-methoxybenzonitrile. The methoxy group is a strong activating group and an ortho-, para-director, while the chlorine and cyano groups are deactivating. The directing effects of these substituents favor the introduction of the bromine atom at the C-5 position.

Reaction Scheme:

Caption: Bromination of 4-Chloro-2-methoxybenzonitrile.

Experimental Protocol:

-

Dissolve 4-chloro-2-methoxybenzonitrile (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in the same solvent to the reaction mixture. A Lewis acid catalyst such as iron(III) bromide may be added to enhance the reaction rate.

-

Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

-

Monitor the reaction by TLC or gas chromatography (GC).

-

Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthetic Pathway II: The Sandmeyer Reaction Approach

An alternative and powerful strategy for the synthesis of substituted benzonitriles is the Sandmeyer reaction.[1][2][3] This pathway involves the diazotization of an amino group followed by its displacement with a cyano group, typically using a copper(I) cyanide catalyst.[4]

Step 1: Bromination of 2-Amino-4-chlorobenzonitrile

This route begins with the bromination of 2-amino-4-chlorobenzonitrile. The amino group is a strongly activating and ortho-, para-directing group. Therefore, the bromine will be directed to the position para to the amino group, which is the C-5 position.

Reaction Scheme:

Caption: Bromination of 2-Amino-4-chlorobenzonitrile.

Experimental Protocol:

-

Dissolve 2-amino-4-chlorobenzonitrile (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to give the crude 2-amino-5-bromo-4-chlorobenzonitrile, which can be purified by column chromatography.

Step 2: Diazotization of 2-Amino-5-bromo-4-chlorobenzonitrile

The next crucial step is the conversion of the amino group to a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite in the presence of a strong acid.[5][6]

Reaction Scheme:

Caption: Diazotization of 2-Amino-5-bromo-4-chlorobenzonitrile.

Experimental Protocol:

-

Suspend 2-amino-5-bromo-4-chlorobenzonitrile (1.0 eq) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.[5]

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt solution is now ready for the next step.

Step 3: Sandmeyer Cyanation

The final step is the Sandmeyer reaction, where the diazonium salt is treated with copper(I) cyanide to introduce the nitrile group. However, in this proposed pathway, the nitrile group is already present. Therefore, the diazonium group needs to be replaced by a methoxy group. This is not a standard Sandmeyer reaction but a related transformation. A common method to introduce a methoxy group is to decompose the diazonium salt in methanol, often with copper catalysis.

Reaction Scheme:

Caption: Methoxylation of the diazonium salt.

Experimental Protocol:

-

Slowly add the cold diazonium salt solution to a heated solution of methanol. The temperature is critical and needs to be controlled to avoid side reactions.

-

The reaction can be catalyzed by the addition of a copper salt.

-

After the addition is complete and the evolution of nitrogen gas has ceased, cool the reaction mixture.

-

Pour the mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with water, a dilute base solution to remove any acidic byproducts, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Comparison of Synthetic Pathways

| Parameter | Pathway I | Pathway II |

| Starting Material | 4-Chloro-2-hydroxybenzonitrile | 2-Amino-4-chlorobenzonitrile |

| Number of Steps | 2 | 3 |

| Key Reactions | Williamson ether synthesis, Electrophilic bromination | Electrophilic bromination, Diazotization, Methoxylation |

| Potential Challenges | Regioselectivity of bromination | Stability of the diazonium salt, Control of the methoxylation reaction |

| Overall Yield | Potentially higher | May be lower due to the multi-step nature |

Conclusion

Both of the outlined synthetic pathways provide viable routes to this compound. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the specific reactions involved. Pathway I is more direct, but the regioselectivity of the final bromination step needs to be carefully controlled. Pathway II, while longer, utilizes the robust and well-established Sandmeyer reaction chemistry, offering a potentially more predictable outcome in terms of regiochemistry. For any large-scale production, optimization of reaction conditions for each step would be crucial to maximize yield and purity while ensuring a safe and efficient process.

References

-

Reactions of Diazonium Salts: Sandmeyer And Related Reactions. (2018). Master Organic Chemistry. [Link]

- Synthesis of benzonitriles from substituted benzoic acid. (US6875882B2).

- Preparation method of o-methoxybenzonitrile. (CN103804235A).

-

Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Publishing. [Link]

- Process for diazotizing aromatic amines. (US4250089A).

-

EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. INTERNATIONAL JOURNAL OF RECENT SCIENTIFIC RESEARCH. [Link]

- Process for the preparation of 4-chloro-2-nitrobenzonitrile. (US4528143A).

-

Diazotization of Amines. (2019). Chemistry LibreTexts. [Link]

-

Benzene, 1-bromo-2-chloro. Organic Syntheses Procedure. [Link]

- Preparation of benzonitrile. (US2770641A).

- The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (CN102020587A).

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

-

Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. (2022). YouTube. [Link]

- Preparation method of 5-bromo-2-chlorobenzoic acid. (CN113321577A).

-

Sandmeyer Reaction Mechanism. BYJU'S. [Link]

-

Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. [Link]

-

Conversion of benzonitrile to benzonic acid reaction. (2024). Filo. [Link]

-

p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

-

Process for the preparation of 4-chloro-2-nitrobenzonitrile. (EP 0110559 A1). European Patent Office. [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-4-chloro-2-methoxybenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of halogenated and methoxy-substituted benzonitrile scaffolds is a cornerstone of modern medicinal chemistry and materials science. These privileged structures offer a unique combination of physicochemical properties and reactive handles for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 5-Bromo-4-chloro-2-methoxybenzonitrile , a versatile building block with significant potential in drug discovery and organic synthesis. From its definitive identification and physicochemical properties to detailed synthetic strategies and safety protocols, this document serves as an essential resource for researchers navigating the use of this compound in their work.

Compound Identification and Physicochemical Properties

The unequivocal identification of a chemical entity is paramount for reproducible scientific research. The compound of interest is systematically named according to IUPAC nomenclature, and its fundamental physicochemical properties are summarized below.

IUPAC Name: 5-Bromo-2-chloro-4-methoxybenzonitrile

CAS Number: 1259020-79-5

Molecular Formula: C₈H₅BrClNO

Molecular Weight: 246.49 g/mol

Structural Representation

Caption: 2D Structure of this compound

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 246.49 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol (predicted). | N/A |

Synthesis and Mechanistic Insights

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the nitrile group, suggesting a Sandmeyer reaction on a corresponding aniline precursor. The aniline itself can be derived from the reduction of a nitro group, which is introduced via electrophilic aromatic substitution.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthetic Protocol

This proposed synthesis is a multi-step process beginning with a commercially available starting material. Each step is designed for high yield and purity, with explanations for the choice of reagents and conditions.

Step 1: Bromination of 4-Chloro-2-methoxynitrobenzene

The initial step involves the regioselective bromination of 4-chloro-2-methoxynitrobenzene. The methoxy group is a strongly activating ortho-, para-director, while the chloro and nitro groups are deactivating meta-directors. The position para to the methoxy group is occupied by the chloro group. The two ortho positions are C3 and C5. Steric hindrance from the adjacent nitro group at C1 would likely disfavor substitution at C3. Therefore, bromination is expected to occur at the C5 position, which is ortho to the methoxy group and meta to both the chloro and nitro groups.

-

Reaction:

-

Dissolve 4-chloro-2-methoxynitrobenzene in a suitable solvent such as acetic acid.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of a Lewis acid (e.g., FeCl₃).

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Work-up involves quenching the reaction with water and extracting the product with an organic solvent.

-

Step 2: Reduction of the Nitro Group

The nitro group of the resulting 5-Bromo-4-chloro-2-methoxy-nitrobenzene is then reduced to an amine. A common and effective method for this transformation is catalytic hydrogenation.

-

Reaction:

-

Dissolve the nitro compound in ethanol or ethyl acetate.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

-

Filter off the catalyst and concentrate the solvent to yield the aniline.

-

Step 3: Sandmeyer Reaction for Nitrile Synthesis

The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.

-

Reaction:

-

Diazotization: Dissolve the aniline from Step 2 in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide. Add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Work-up involves extraction with an organic solvent, followed by purification by column chromatography to yield the final product, this compound.

-

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While experimental data for this specific compound is not publicly available, the following sections provide predicted data and interpretation based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at C3 and C6. The methoxy group will appear as a sharp singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group will be significantly downfield. The carbons attached to the electronegative bromine, chlorine, and oxygen atoms will also show characteristic downfield shifts.

Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.

Predicted Fragmentation:

-

Loss of a methyl radical (•CH₃) from the methoxy group.

-

Loss of the entire methoxy group (•OCH₃).

-

Loss of the bromine atom (•Br).

-

Loss of the chlorine atom (•Cl).

-

Loss of the nitrile group (•CN).

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its functional groups, making it a valuable intermediate in the synthesis of more complex molecules.

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions.

-

Aromatic Halogens: The bromine and chlorine atoms are sites for nucleophilic aromatic substitution and, more importantly, for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents, enabling the rapid generation of compound libraries for drug screening. The differential reactivity of the C-Br and C-Cl bonds may allow for selective functionalization.

-

Methoxy Group: The methoxy group can potentially be cleaved to reveal a phenol, providing another point for modification.

The benzonitrile moiety is a recognized pharmacophore in numerous approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its metabolic stability make it an attractive functional group in drug design. Substituted benzonitriles are key components in various classes of therapeutic agents, including enzyme inhibitors and receptor antagonists. The specific substitution pattern of this compound makes it a promising starting material for the synthesis of novel compounds with potential biological activity.

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related benzonitriles should be considered.

-

General Hazards: Substituted benzonitriles can be harmful if swallowed, in contact with skin, or if inhaled. They may cause skin and eye irritation.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically functionalized building block with considerable potential for applications in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its identification, a plausible and detailed synthetic route, predicted spectroscopic characteristics, and its potential reactivity and applications. By understanding the fundamental chemistry of this compound, researchers can better leverage its unique properties in the design and synthesis of novel molecules with desired functions.

References

- Information on the synthesis of a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is a key intermediate for SGLT2 inhibitors, can be found in: Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts.

- A patent describing the synthesis of a related benzophenone derivative from 5-bromo-2-chlorobenzoic acid: CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

PubChem. 5-Bromo-2-(4-Chloro-2-Hydroxyphenoxy)benzonitrile. Available at: [Link]

-

LookChem. Cas 1338728-21-4 Basic information. Available at: [Link]

- Carl R

An In-depth Technical Guide to 5-Bromo-4-chloro-2-methoxybenzonitrile: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Polysubstituted Aromatic Building Block

5-Bromo-4-chloro-2-methoxybenzonitrile is a highly functionalized aromatic compound that has garnered significant interest in the field of medicinal chemistry. Its strategic substitution pattern, featuring a nitrile group, a methoxy ether, and two distinct halogen atoms (bromo and chloro), makes it a versatile intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical characteristics, a plausible synthetic route, and its application in the development of novel therapeutics, particularly as a key building block for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.

The presence of multiple reactive sites on the benzene ring allows for a diverse range of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the halogen atoms are amenable to various cross-coupling reactions and nucleophilic aromatic substitutions. The methoxy group, an electron-donating entity, influences the regioselectivity of these reactions. This combination of functional groups provides a powerful platform for the construction of novel pharmaceutical agents.

Physicochemical Characteristics

| Property | Predicted Value/Information | Basis for Prediction/Reference |

| Molecular Formula | C₈H₅BrClNO | - |

| Molecular Weight | 246.49 g/mol | - |

| CAS Number | 1399463-36-7 | - |

| Appearance | White to off-white solid | Analogy with similar substituted benzonitriles. |

| Melting Point | 91-92 °C (estimated) | Based on the melting point of 5-Bromo-2-methoxybenzonitrile. |

| Boiling Point | > 200 °C (decomposes) | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Insoluble in water. | The nonpolar aromatic core and halogen substituents suggest solubility in organic solvents, while the overall structure is not conducive to aqueous solubility. |

Spectroscopic Profile (Predicted)

Due to the absence of published experimental spectra for this compound, the following spectral data are predicted based on established principles of spectroscopy and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.

-

δ ~7.7 ppm (s, 1H): This downfield singlet is assigned to the proton at the C6 position, which is deshielded by the adjacent electron-withdrawing nitrile group.

-

δ ~7.0 ppm (s, 1H): This upfield singlet corresponds to the proton at the C3 position, which is shielded by the adjacent electron-donating methoxy group.

-

δ ~3.9 ppm (s, 3H): This singlet is characteristic of the methoxy group protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

-

δ ~160 ppm: Quaternary carbon attached to the methoxy group (C2).

-

δ ~135-140 ppm: Aromatic carbons (C6 and C4).

-

δ ~115-125 ppm: Aromatic carbons and the nitrile carbon (C1, C3, C5, and CN).[1]

-

δ ~56 ppm: Methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

~2230 cm⁻¹: Sharp, medium intensity peak corresponding to the C≡N (nitrile) stretching vibration.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the methoxy group.

-

~1580, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250, 1030 cm⁻¹: C-O stretching of the aryl ether.

-

~800-900 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.

-

Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) would appear as a cluster of peaks around m/z 245, 247, and 249, with relative intensities determined by the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Synthesis and Reactivity

A plausible and efficient synthetic route to this compound is via the Sandmeyer reaction, a well-established method for the conversion of anilines to various functional groups, including nitriles.[2][3]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Cyanation

Part 1: Diazotization of 2-Amino-4-bromo-5-chloroanisole

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 2-amino-4-bromo-5-chloroanisole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear solution.

Part 2: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.

-

Cool the cyanide solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C and to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Reactivity Profile

The reactivity of this compound is governed by its array of functional groups:

-

Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or to a primary amide under controlled acidic conditions. Reduction of the nitrile, typically with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields a primary amine.

-

Halogen Atoms (Bromo and Chloro): The bromine and chlorine atoms are susceptible to a variety of transformations. They can participate in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds. The bromine atom is generally more reactive than the chlorine atom in these reactions. These halogens also activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the electron-withdrawing nitrile group.

-

Methoxy Group: The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. However, given the presence of multiple deactivating groups (halogens and nitrile), electrophilic substitution is unlikely to be a favorable reaction. The primary role of the methoxy group is to direct incoming electrophiles to the ortho and para positions, although this is largely overridden by the other substituents. It also influences the electronic environment of the adjacent carbon atoms, which can be observed in the ¹³C NMR spectrum.

Applications in Drug Development: A Key Intermediate for SGLT2 Inhibitors

This compound and its close analogs are crucial intermediates in the synthesis of a class of anti-diabetic drugs known as SGLT2 inhibitors.[4] These drugs, including Dapagliflozin, work by inhibiting the reabsorption of glucose in the kidneys, thereby lowering blood sugar levels.[4]

The synthesis of Dapagliflozin often involves the coupling of a substituted phenyl group with a protected glucose derivative. A related compound, 5-bromo-2-chloro-4'-ethoxybenzophenone, serves as a key precursor to the substituted phenyl portion of Dapagliflozin.[5] this compound can be envisioned as a strategic starting material for the synthesis of such benzophenone intermediates.

Caption: Conceptual pathway for the use of this compound in SGLT2 inhibitor synthesis.

The ability to selectively functionalize the halogen positions through cross-coupling reactions allows for the introduction of the necessary structural diversity to optimize the pharmacological properties of the final drug candidate, such as potency, selectivity, and pharmacokinetic profile.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from data on analogous compounds such as 5-bromo-2-methoxybenzonitrile.[6][7]

Hazard Statements (Predicted):

Precautionary Statements (Recommended):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Handling and Storage:

This compound should be handled in a well-ventilated area, preferably in a fume hood, by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of functional groups provides a rich platform for a wide range of chemical transformations, enabling the construction of complex and biologically active molecules. Its role as a potential key intermediate in the synthesis of SGLT2 inhibitors highlights its importance to the pharmaceutical industry. While direct experimental data for this compound is limited, a comprehensive understanding of its properties and reactivity can be gleaned from the study of its structural analogs. This guide provides a foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

AOBChem. (n.d.). 4-bromo-2-fluoro-5-methoxybenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN108530408A - The method for preparing Dapagliflozin.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US7563920B2 - Methods for preparing 2-methoxyisobutylisonitrile and tetrakis(2-methoxyisobutylisonitrile)copper(I) tetrafluoroborate.

-

ResearchGate. (n.d.). 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

-

PubMed Central. (n.d.). Breaking boundaries in diabetic nephropathy treatment: design and synthesis of novel steroidal SGLT2 inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

-

ResearchGate. (2025). Synthetic Strategies toward SGLT2 Inhibitors. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

ACS Publications. (2026). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Retrieved from [Link]

-

PubMed Central. (2025). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. Retrieved from [Link]

-

Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]

-

PubMed Central. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Methoxybenzonitrile. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ChemSrc. (2025). 2-Methoxybenzonitrile. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. CN108530408A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide on the Safety and Handling of 5-Bromo-4-chloro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Chemical Safety

In the fast-paced world of pharmaceutical and agrochemical research, the utility of complex intermediates like 5-Bromo-4-chloro-2-methoxybenzonitrile is undeniable. Its trifunctional nature offers a versatile scaffold for the synthesis of novel compounds. However, with chemical complexity comes the inherent responsibility of ensuring the safety of the researchers who handle these materials. This guide is crafted to provide a comprehensive, scientifically-grounded framework for the safe handling of this compound, moving beyond mere procedural steps to explain the causality behind each precaution. Our objective is to empower researchers with the knowledge to create a self-validating system of safety in their laboratories.

Hazard Identification and Risk Assessment

A thorough understanding of the toxicological profile of a chemical is the foundation of a robust safety plan. While specific toxicological data for this compound is limited, a hazard assessment based on its constituent functional groups—a halogenated aromatic ring, a nitrile group, and a methoxy ether—necessitates a high degree of caution.

Various safety data sheets (SDS) classify this compound with the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

-

Respiratory Irritation: May cause respiratory irritation.[3][5]

The primary routes of exposure are inhalation of dust particles, dermal contact, and eye contact. The nitrile functional group (-C≡N) is a key area of concern, as related compounds can sometimes be metabolized to release cyanide. Therefore, minimizing exposure through all routes is paramount.

Table 1: GHS Hazard Classification

| Hazard Statement | GHS Classification | Pictogram |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | ❗ |

| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | ❗ |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | ❗ |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | ❗ |

| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | ❗ |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | ❗ |

The Hierarchy of Controls: A Multi-Layered Safety Approach

A fundamental principle of laboratory safety is the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction.

Figure 1: Hierarchy of safety controls for handling hazardous chemicals.

2.1. Engineering Controls: Your Primary Shield

Engineering controls are the most critical layer of protection as they physically separate the researcher from the hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[6] This ensures that any dust or vapors are effectively captured and exhausted.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.[1][7]

2.2. Administrative Controls: Standardizing Safe Practices

These are the protocols and procedures that support a safe working environment.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.

-

Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before commencing any work.

-

Restricted Access: Designate specific areas within the lab for working with this compound and restrict access to authorized personnel only.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2][5][6][8] Wash hands thoroughly after handling the chemical, even if gloves were worn.[4][5][6][8]

2.3. Personal Protective Equipment (PPE): The Final Barrier

PPE is essential for protecting against accidental exposure.

-

Eye Protection: Chemical safety goggles are mandatory.[8] In some situations, a face shield may also be appropriate.[7]

-

Hand Protection: Wear nitrile gloves.[1][7] For prolonged handling or when working with solutions, consider double-gloving. Inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: A lab coat must be worn at all times. Ensure it is fully buttoned.

-

Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[8]

Detailed Protocols for Safe Handling

3.1. Weighing and Solution Preparation

-

Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Don all required PPE.

-

Weighing:

-

Perform all weighing operations inside the fume hood.

-

Use a disposable weighing boat or paper to avoid contaminating the balance.

-

Handle the solid with a spatula, taking care to minimize the creation of dust.

-

Immediately and securely close the stock container after dispensing.

-

-

Dissolution:

-

Add the solvent to the vessel containing the weighed solid.

-

If necessary, use a magnetic stirrer to aid dissolution. Avoid vigorous shaking that could generate aerosols.

-

-

Cleanup:

-

Carefully clean the spatula and any potentially contaminated surfaces with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

-

Wipe down the work surface in the fume hood.

-

3.2. Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][5]

-

Keep it away from incompatible materials, such as strong oxidizing agents.[2]

-

The storage area should be clearly labeled, and access should be restricted.

3.3. Waste Disposal

-

Solid Waste: All contaminated solid waste (e.g., gloves, weighing papers, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][7]

-

Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not pour this chemical down the drain.[1][7]

-

Follow all institutional, local, and national regulations for hazardous waste disposal.[1][8]

Emergency Procedures: A Plan for the Unexpected

Sources

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-4-chloro-2-methoxybenzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-4-chloro-2-methoxybenzonitrile, a substituted aromatic compound of interest in pharmaceutical and agrochemical research. In the absence of specific experimental data in public literature, this document establishes a predictive framework for its solubility in common organic solvents based on its molecular structure and the physicochemical properties of its constituent functional groups. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of thermodynamic solubility using the industry-standard shake-flask method, coupled with a robust HPLC-UV quantification procedure. This document is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies required to accurately assess the solubility profile of this and structurally related compounds, a critical parameter for reaction optimization, formulation development, and bioavailability assessment.

Introduction: The Significance of Solubility

This compound is a polysubstituted aromatic nitrile, a class of compounds frequently utilized as key intermediates in the synthesis of complex bioactive molecules. The solubility of such a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. From a process chemistry perspective, solubility in organic solvents governs reaction kinetics, dictates the choice of purification methods such as crystallization, and influences overall yield and purity. In the context of drug discovery and development, aqueous and non-aqueous solubility are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy.[1][2] Therefore, a thorough understanding and accurate measurement of the solubility of this compound are indispensable for its effective application.

Theoretical & Predictive Solubility Analysis

The principle of "like dissolves like" serves as a foundational concept for predicting solubility. This principle posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3] The molecular structure of this compound provides several clues to its expected solubility behavior.

-

Core Structure: The benzene ring forms a nonpolar, hydrophobic core.

-

Nitrile Group (-C≡N): The cyano group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[4]

-

Halogen Substituents (Bromo- and Chloro-): The bromine and chlorine atoms are electronegative, introducing polarity. However, their overall effect is to increase the molecular weight and lipophilicity, which generally favors solubility in nonpolar organic solvents.

-

Methoxy Group (-OCH₃): The methoxy group is moderately polar and can act as a hydrogen bond acceptor.[5] Its presence can slightly enhance solubility in polar solvents compared to a simple halogenated benzene ring.[6]

Predicted Solubility Trend:

Based on this structural analysis, this compound is anticipated to exhibit the following general solubility trends:

-

High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), and in chlorinated solvents like Dichloromethane (DCM) and Chloroform.

-

Moderate Solubility: In polar protic solvents such as lower-chain alcohols (Methanol, Ethanol) and in moderately polar solvents like Acetone and Ethyl Acetate. The ability of the methoxy and nitrile groups to accept hydrogen bonds will facilitate dissolution in these solvents.[3][7]

-

Low to Negligible Solubility: In nonpolar solvents like Hexane and Toluene, and in highly polar protic solvents like water. The large, hydrophobic, and halogenated aromatic core is expected to dominate, limiting solubility in these extremes of the polarity spectrum.

For a practical baseline, the solubility of the parent compound, benzonitrile, is provided. Benzonitrile is very soluble in acetone and benzene, and miscible with ethanol and diethyl ether.[8][9] It is expected that this compound will follow a similar pattern, though the increased molecular weight and halogenation will likely modulate the absolute solubility values.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, experimental measurement is essential. The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent at a given temperature.[10][11] This is distinct from kinetic solubility, which is often a higher, metastable value obtained under non-equilibrium conditions and can be misleading for formulation and development decisions.[1][2][12]

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the comprehensive workflow for the experimental determination of the solubility of this compound.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. researchgate.net [researchgate.net]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. proprep.com [proprep.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. benzonitrile [chemister.ru]

- 9. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 5-Bromo-4-chloro-2-methoxybenzonitrile for Advanced Drug Discovery

Introduction: The Strategic Value of a Differentiated Scaffolding

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel therapeutic agents. 5-Bromo-4-chloro-2-methoxybenzonitrile is a highly valuable and versatile building block, particularly in the synthesis of kinase inhibitors and other complex molecular architectures.[1][2] Its utility stems from a unique confluence of structural features:

-

An Electron-Withdrawing Nitrile Group: This moiety activates the aromatic ring, influencing its reactivity and serving as a key interaction point in many biological targets.[3]

-

Orthogonal Halogen Reactivity: The presence of both a bromine and a chlorine atom provides two distinct handles for sequential, chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for precise, stepwise elaboration of the scaffold.[4]

-

A Modulating Methoxy Group: The electron-donating methoxy group influences the electronic properties and conformation of the ring, offering an additional point for modification or interaction within a target's binding pocket.

This guide provides an in-depth exploration of the key synthetic transformations possible with this compound, offering detailed protocols and mechanistic insights to empower researchers in drug development.

Core Synthetic Pathways: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation, offering unparalleled scope and functional group tolerance. For this compound, these methods allow for the selective functionalization at the C5-Br position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common motif in kinase inhibitors.[5][6] The reaction couples the aryl halide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7]

Causality of Protocol Choices:

-

Catalyst System: The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the subsequent reductive elimination, leading to higher yields and turnover numbers, especially for less reactive aryl chlorides.[7]

-

Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7][8]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Water is often necessary to dissolve the inorganic base, while the organic solvent solubilizes the substrate and catalyst.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position

| Reagent/Parameter | Quantity/Condition | Purpose |

| This compound | 1.0 equiv | Starting Material |

| Arylboronic Acid | 1.1 - 1.5 equiv | Coupling Partner |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 equiv | Catalyst |

| Base (e.g., K₂CO₃) | 2.0 - 3.0 equiv | Activates Boronic Acid |

| Solvent System | 1,4-Dioxane/H₂O (4:1) | Reaction Medium |

| Temperature | 80-100 °C | Thermal Energy |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst degradation |

Step-by-Step Methodology:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst and the solvent system via syringe.

-

Heat the reaction mixture to the specified temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[9][10] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[11] Similar to the Suzuki coupling, the C5-Br bond reacts preferentially.[4]

Causality of Protocol Choices:

-

Catalyst System: The choice of ligand is crucial for successful amination. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective as they promote both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[11]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are commonly used.[12] The choice of base can significantly impact the reaction rate and yield.

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are preferred to prevent catalyst deactivation and unwanted side reactions.[12]

Diagram: Buchwald-Hartwig Amination Workflow

Caption: General workflow for Buchwald-Hartwig amination.

Protocol: Selective Buchwald-Hartwig Amination at the C5-Position

| Reagent/Parameter | Quantity/Condition | Purpose |

| This compound | 1.0 equiv | Starting Material |

| Amine | 1.2 - 1.5 equiv | Coupling Partner |

| Palladium Pre-catalyst (e.g., Pd₂(dba)₃) | 0.01 - 0.02 equiv | Catalyst Source |

| Ligand (e.g., XPhos) | 0.02 - 0.04 equiv | Stabilizes & Activates Pd |

| Base (e.g., NaOt-Bu) | 1.5 - 2.0 equiv | Amine Deprotonation |

| Solvent | Anhydrous Toluene | Reaction Medium |

| Temperature | 90-110 °C | Thermal Energy |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst degradation |

Step-by-Step Methodology:

-

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a flame-dried flask.

-

Add the this compound and the anhydrous solvent.

-

Add the amine coupling partner via syringe.

-

Seal the vessel and heat the reaction mixture with vigorous stirring.

-

Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the residue by flash column chromatography to yield the desired product.

Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, Nucleophilic Aromatic Substitution (SNAr) offers a complementary approach, particularly for functionalizing the C4-Cl position.[13] The reaction requires an electron-deficient aromatic ring and a strong nucleophile. The electron-withdrawing nitrile group at C1 activates the C4 position for nucleophilic attack.

Causality of Protocol Choices:

-

Reactivity Order: In SNAr, the C-Cl bond is generally more labile than the C-Br bond due to the higher electronegativity of chlorine, which better stabilizes the intermediate Meisenheimer complex.[14]

-

Reaction Conditions: SNAr reactions typically require strong nucleophiles (e.g., sodium methoxide, piperidine) and polar aprotic solvents (e.g., DMSO, DMF) that can stabilize the charged intermediate.[14] Elevated temperatures are often necessary to overcome the activation energy barrier.

Diagram: SNAr Mechanism via Meisenheimer Complex

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol: SNAr at the C4-Position

| Reagent/Parameter | Quantity/Condition | Purpose |

| This compound | 1.0 equiv | Starting Material |

| Nucleophile (e.g., Sodium Methoxide) | 2.0 - 3.0 equiv | Displacing Group |

| Solvent | Anhydrous DMSO or DMF | Polar Aprotic Medium |

| Temperature | 100-150 °C | Thermal Energy |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions |

Step-by-Step Methodology:

-

To a solution of this compound in the anhydrous polar aprotic solvent, add the nucleophile.

-

Heat the mixture to the specified temperature in a sealed vessel.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and carefully pour it into ice-water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Application in Kinase Inhibitor Synthesis: A Hypothetical Workflow

The sequential and selective nature of the reactions described above allows for the construction of complex, highly decorated scaffolds relevant to drug discovery. For instance, many potent tyrosine kinase inhibitors feature a substituted quinazoline or a related heterocyclic core.[2]

Diagram: Sequential Derivatization Workflow

Sources

- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Strategic Use of 5-Bromo-4-chloro-2-methoxybenzonitrile in Cross-Coupling Reactions

Introduction: A Versatile Building Block for Complex Molecule Synthesis

5-Bromo-4-chloro-2-methoxybenzonitrile is a highly functionalized aromatic building block with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen atoms (bromine and chlorine), an electron-donating methoxy group, and an electron-withdrawing nitrile group, makes it an ideal substrate for strategic, sequential cross-coupling reactions. The presence of multiple reaction handles allows for the controlled and regioselective introduction of various molecular fragments, enabling the synthesis of complex, multi-substituted aromatic compounds.

This guide provides an in-depth exploration of the use of this compound in several key palladium-catalyzed cross-coupling reactions. We will delve into the principles of chemoselectivity that govern its reactivity and provide detailed, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These protocols are designed to be self-validating, with explanations for the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

The Principle of Chemoselectivity: Exploiting Differential Halogen Reactivity

The cornerstone of utilizing dihalogenated substrates like this compound is the principle of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the palladium(0) catalyst is highly dependent on the nature of the carbon-halogen bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1] This predictable reactivity hierarchy allows for the selective functionalization of the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

This inherent difference in reactivity can be strategically exploited to perform sequential cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction conditions, one can first functionalize the C5-position (bromine) and then, in a subsequent step, modify the C4-position (chlorine), often with a different coupling partner. This approach provides a powerful and modular route to complex, unsymmetrically substituted benzonitrile derivatives.

Caption: A logical workflow for the sequential functionalization of this compound.

Application Note 1: Selective Suzuki-Miyaura C-C Bond Formation at the C5-Position

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in many pharmaceutical compounds.[2] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

Principle of the Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound, forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The electron-deficient nature of the benzonitrile ring system enhances the reactivity of the attached halogens towards oxidative addition, making it a suitable substrate for this transformation.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Selective Suzuki Coupling with Phenylboronic Acid

This protocol describes a representative procedure for the selective coupling of an arylboronic acid at the C-Br position of this compound.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3), anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized water, degassed

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate vial, pre-mix Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). This in-situ generation of the Pd(0) catalyst from a stable Pd(II) precursor is a common and convenient practice.

-

Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation.

-

Reagent Addition: Under a positive pressure of inert gas, add the pre-mixed catalyst to the Schlenk flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio. The aqueous base is necessary to facilitate the transmetalation step.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-